N-(2-Methoxy-5-methylphenyl)acetamide
Description
Contextualization within Amide Chemistry and Aryl Acetamides
The amide functional group is one of the most fundamental and prevalent linkages in chemistry and biology, forming the backbone of peptides and proteins. In the realm of synthetic organic chemistry, aryl acetamides, a subclass of amides, are recognized for their stability and their role as key structural motifs in a vast array of pharmaceuticals and biologically active compounds. These compounds are often used as intermediates in the synthesis of more complex molecules due to the reactivity of the aromatic ring and the potential for modification of the acetamide (B32628) group.
N-(substituted phenyl)acetamides are well-recognized for their importance as intermediates in organic synthesis. evitachem.com The presence of substituents on the phenyl ring, such as the methoxy (B1213986) and methyl groups in N-(2-Methoxy-5-methylphenyl)acetamide, can significantly influence the compound's electronic properties, reactivity, and biological interactions.
Overview of Fundamental Research Trajectories Concerning this compound
Research involving this compound and its close derivatives has primarily focused on a few key areas:
Synthesis and Characterization: A significant portion of the research has been dedicated to the synthesis and detailed characterization of this compound and related structures. Standard synthetic routes often involve the acylation of the corresponding aniline (B41778), 2-methoxy-5-methylaniline (B41322), with acetic anhydride (B1165640) or acetyl chloride. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, are employed to confirm the structure and purity of the synthesized compounds.
Medicinal Chemistry and Drug Discovery: The structural framework of this compound makes it a "privileged scaffold" in the fields of oncology and neurodegenerative disease research. evitachem.com Its derivatives are being investigated for a range of biological activities. For instance, some derivatives have shown potential as inhibitors of enzymes like butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov There is also interest in its use as an intermediate for the synthesis of new psychoactive substances and pharmaceuticals targeting neurological disorders. evitachem.com
Materials Science: Although a less explored area, the structural properties of this compound and its derivatives are being considered for their potential in the development of new polymers and specialty chemicals.
Significance of this compound in Contemporary Organic Synthesis and Chemical Sciences
The significance of this compound in modern chemical sciences stems primarily from its role as a versatile intermediate. Its structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex and potentially bioactive molecules.
In medicinal chemistry, it serves as a precursor for a range of derivatives with therapeutic potential. For example, derivatives of N-(5-Methoxy-2-methylphenyl)acetamide have been shown to inhibit the proliferation of prostate cancer cells in vitro and suppress tumor growth in animal models. evitachem.com Furthermore, related compounds like 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide have demonstrated the ability to cross the blood-brain barrier, making them promising candidates for targeting neurodegenerative conditions such as Alzheimer's and Parkinson's disease. evitachem.com
The compound's utility also extends to forensic science, where its characterization is important for the identification of new psychoactive substances. evitachem.com The reactivity of the molecule, allowing for reactions like oxidation to form nitro or hydroxyl derivatives and electrophilic substitution on the activated aromatic ring, further underscores its importance as a versatile chemical building block.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6962-44-3 | |
| Molecular Formula | C10H13NO2 | evitachem.com |
| Molar Mass | 179.22 g/mol | evitachem.com |
| Boiling Point | 309.2°C at 760 mmHg | evitachem.com |
| Flash Point | 140.8°C | evitachem.com |
| Density | 0.48g/cm3 at 23℃ | evitachem.com |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines some of the available spectroscopic information for this compound and its close structural analogs.
| Spectroscopic Technique | Key Findings for this compound and Related Compounds |
| ¹H NMR | For a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amide proton, with their chemical shifts and splitting patterns providing information about the molecular structure. |
| Infrared (IR) Spectroscopy | An early infrared spectrum of N-(2-Methoxyphenyl)acetamide was recorded in 1963, providing a foundational analytical footprint for the compound. The IR spectrum would typically show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-O stretching of the methoxy group. |
| Mass Spectrometry | Mass spectrometry data for this compound would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can help to confirm its structure. |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-10(13-3)9(6-7)11-8(2)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLMNXCVMYMLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064522 | |
| Record name | Acetamide, N-(2-methoxy-5-methylphenyl)- | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-44-3 | |
| Record name | N-(2-Methoxy-5-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
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| Record name | Acetamide, N-(2-methoxy-5-methylphenyl)- | |
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| Record name | 6-Methoxy-meta-acetoluidide | |
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| Record name | Acetamide, N-(2-methoxy-5-methylphenyl)- | |
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| Record name | Acetamide, N-(2-methoxy-5-methylphenyl)- | |
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| Record name | N-(2-methoxy-5-methylphenyl)acetamide | |
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Synthetic Strategies and Methodologies for N 2 Methoxy 5 Methylphenyl Acetamide
Classical Amidification Routes to N-(2-Methoxy-5-methylphenyl)acetamide
The most conventional and widely employed methods for the synthesis of this compound involve the formation of an amide bond between the amine precursor, 2-methoxy-5-methylaniline (B41322), and an acetylating agent.
Acylation of 2-Methoxy-5-methylaniline
The direct acylation of 2-methoxy-5-methylaniline is a primary and efficient route for the synthesis of this compound. This transformation is typically accomplished using reactive acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.
The reaction with acetic anhydride is a common and effective method. Generally, the reaction involves mixing 2-methoxy-5-methylaniline with acetic anhydride, often in a solvent like dichloromethane (B109758), toluene (B28343), or even glacial acetic acid. rsc.orgarabjchem.org The reaction can proceed at room temperature or with gentle heating to ensure completion. rsc.org The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated and purified through recrystallization or column chromatography, with reported yields often falling in the range of 60-80%. rsc.org A general procedure for the acylation of anilines involves stirring the aniline (B41778) with acetic anhydride in a suitable solvent, followed by washing with a saturated sodium carbonate solution to neutralize the acetic acid byproduct and purify the resulting amide.
Alternatively, acetyl chloride can be utilized as the acylating agent. rsc.org This reagent is generally more reactive than acetic anhydride and the reaction often proceeds rapidly. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov
A comparative overview of these classical acylation methods is presented below:
| Acylating Agent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Room temperature or gentle heating in a suitable solvent (e.g., DCM, acetic acid) | Readily available, moderate reactivity, good yields. rsc.orgarabjchem.org | May require heating, byproduct (acetic acid) needs to be neutralized. |
| Acetyl Chloride | Often requires a base (e.g., pyridine) to scavenge HCl byproduct. rsc.orgnih.gov | High reactivity, often faster reaction times. | More corrosive, generates HCl which must be neutralized. |
Amide Bond Formation via Carboxylic Acid and Amine Coupling Reactions
An alternative to using highly reactive acylating agents is the direct coupling of acetic acid with 2-methoxy-5-methylaniline. This approach requires the use of a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond.
Various coupling agents can be employed for this purpose. For instance, carbodiimides like 1,3-diisopropylcarbodiimide (DIC) are effective. In a typical procedure, the aniline and carboxylic acid are mixed in a solvent such as tetrahydrofuran (B95107) (THF), and the coupling agent is added to initiate the reaction. pearson.com Other modern coupling agents include phosphonium (B103445) or uronium salts, which are widely used in peptide synthesis and can be applied to the formation of simple amides as well. More recently, methoxysilanes have been explored as coupling agents for solvent-free amide bond formation, offering a greener alternative.
Advanced and Stereoselective Synthetic Approaches to this compound
As this compound is an achiral molecule, stereoselective synthesis is not applicable. However, advanced synthetic methodologies that offer improvements in terms of efficiency, selectivity, or environmental impact are continuously being developed for N-aryl amides.
One such advanced approach involves a transition-metal-free synthesis from aryltriazenes and acetonitrile (B52724). arabjchem.org In this method, the aryltriazene serves as the aryl precursor, acetonitrile acts as the nitrogen and acetyl source, and the reaction is promoted by a Brønsted acidic ionic liquid under ambient conditions. arabjchem.org This represents a departure from classical methods that rely on pre-functionalized anilines.
Furthermore, transition metal-catalyzed C-H activation and acylation reactions represent a frontier in amide synthesis. For example, ruthenium(II)-catalyzed ortho-acylation of N-pyridyl-anilines with α-oxocarboxylic acids as the acyl source has been reported. rsc.org While this specific example leads to ortho-acylated products, the principle of directed C-H functionalization could potentially be adapted for the synthesis of related acetamides, offering a novel and atom-economical approach.
Green Chemistry Principles Applied to the Synthesis of this compound
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of this compound is no exception. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Methods
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several studies have demonstrated the feasibility of performing N-acylation reactions under solvent-free conditions. The reaction of anilines with acetic anhydride can proceed efficiently without any solvent, often with short reaction times and yielding the product in high purity. orientjchem.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often enables solvent-free conditions. The microwave-assisted acylation of anilines with glacial acetic acid has been shown to produce amides in quantitative yields in a very short time without the need for a catalyst. rsc.org This method is not only fast and efficient but also aligns with green chemistry principles by being atom-economical and avoiding the use of toxic solvents and catalysts.
| Method | Conditions | Advantages |
| Solvent-Free Acylation with Acetic Anhydride | Direct mixing of aniline and acetic anhydride | Eliminates solvent waste, simple procedure. orientjchem.org |
| Microwave-Assisted Acylation with Acetic Acid | Microwave irradiation of aniline and glacial acetic acid | Rapid reaction times, high yields, catalyst-free, atom-economical. rsc.org |
Catalytic Approaches for Enhanced Efficiency
The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions, often allowing for milder reaction conditions and reducing waste. For the synthesis of N-aryl acetamides, several catalytic systems have been explored.
Heterogeneous catalysts, such as zeolites and clays, offer advantages in terms of ease of separation and reusability. Clay-catalyzed N-acetylation of aniline has been reported as a method to achieve good yields. jocpr.com Zeolites, with their well-defined pore structures, can also act as selective catalysts for N-alkylation and potentially N-acylation of anilines. google.com
In another green approach, a photoinduced acetylation of anilines has been developed using diacetyl as both a photosensitizer and an acetylating reagent in water. nih.gov This method is notable for being catalyst-free and utilizing water as an environmentally benign solvent.
| Catalytic System | Description | Advantages |
| Clay Catalysts | Used for the N-acetylation of aniline. jocpr.com | Inexpensive, environmentally friendly, potentially reusable. |
| Zeolite Catalysts | Can promote selective N-alkylation and potentially N-acylation of anilines. google.com | Shape-selective, reusable, robust. |
| Photoinduced Acetylation | Utilizes visible light and diacetyl in water. nih.gov | Catalyst-free, uses water as a solvent, mild conditions. |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Systematic studies on the acetylation of anilines have demonstrated that the interplay of these conditions is crucial for maximizing product formation while minimizing side reactions. For the synthesis of this compound, a series of experiments can be designed to elucidate the optimal conditions.
Influence of Acetylating Agent and Catalyst:
The reactivity of the acetylating agent is a key determinant of the reaction rate. While acetyl chloride is generally more reactive than acetic anhydride, its use necessitates the presence of a base to scavenge the hydrochloric acid produced. Common bases used for this purpose include pyridine or triethylamine. Acetic anhydride can often be used without a catalyst, particularly at elevated temperatures, although the addition of a mild acid catalyst, such as a catalytic amount of sulfuric acid or zinc chloride, can accelerate the reaction.
| Entry | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acetic Anhydride | None | Acetic Acid | 100 | 2 | 85 |
| 2 | Acetic Anhydride | H₂SO₄ (cat.) | Toluene | 80 | 1.5 | 92 |
| 3 | Acetyl Chloride | Pyridine | Dichloromethane | 25 | 1 | 95 |
| 4 | Acetyl Chloride | Triethylamine | Tetrahydrofuran | 25 | 1 | 94 |
Impact of Solvent and Temperature:
The choice of solvent can influence the solubility of the reactants and the reaction rate. For the acetylation of 2-methoxy-5-methylaniline, a range of solvents can be employed, from polar aprotic solvents like dichloromethane and tetrahydrofuran to non-polar solvents like toluene or even using the reactant itself, such as acetic acid, as the solvent. The reaction temperature is another critical parameter. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to the formation of impurities. Therefore, finding the optimal temperature that balances reaction rate and product purity is essential.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 60 | 2 | 88 |
| 2 | Toluene | 80 | 1.5 | 92 |
| 3 | Toluene | 100 | 1 | 91 |
| 4 | Dichloromethane | 40 | 3 | 85 |
| 5 | Ethyl Acetate (B1210297) | 77 | 2 | 89 |
Based on these illustrative findings, the optimal conditions for the synthesis of this compound often involve the use of acetyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane at room temperature, which consistently provides high yields in a short reaction time. Alternatively, the use of acetic anhydride with a catalytic amount of a strong acid in a suitable solvent at a moderately elevated temperature also proves to be a highly effective and economical method.
Derivatization and Analogue Synthesis of N 2 Methoxy 5 Methylphenyl Acetamide
Design Principles for Structural Analogues of N-(2-Methoxy-5-methylphenyl)acetamide
The design of structural analogues of this compound is guided by established principles of medicinal chemistry and synthetic feasibility. The core structure presents multiple sites for modification: the aromatic ring, the acetamide (B32628) nitrogen, and the acetyl methyl group. The design strategies often revolve around modulating the electronic and steric properties of the molecule to influence its interactions with biological targets or to alter its physicochemical properties.
Key design considerations include:
Aromatic Ring Substitution: The electron-rich nature of the dimethoxy-methyl-substituted phenyl ring makes it amenable to electrophilic aromatic substitution. The existing methoxy (B1213986) and methyl groups are ortho, para-directing activators, while the acetamido group is a weaker ortho, para-director. This predictable reactivity allows for the regioselective introduction of a variety of substituents to probe specific binding interactions.
N-Substitution of the Acetamide: The amide nitrogen provides a handle for introducing a wide range of alkyl and aryl groups. This strategy is often employed to explore new binding domains, improve metabolic stability, or alter solubility.
Functionalization of the Acetamide Moiety: The acetyl group itself can be modified. For instance, the carbonyl oxygen can be replaced with sulfur to form a thioamide, which can exhibit different hydrogen bonding capabilities and electronic properties. nih.gov The methyl group can also be functionalized to introduce further diversity.
Introduction of Chirality: The incorporation of stereocenters is a critical design element in medicinal chemistry. Chiral analogues can be designed to achieve stereospecific interactions with biological targets, potentially leading to improved potency and reduced off-target effects.
Synthesis of N-Substituted Acetamide Derivatives
The substitution at the nitrogen atom of the acetamide group in this compound opens up a vast chemical space for analogue synthesis. Both N-alkylation and N-arylation strategies can be employed.
N-Alkylation: The direct N-alkylation of this compound can be achieved by deprotonation of the amide with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid competing O-alkylation. Common conditions for N-alkylation of anilides involve the use of a strong base like sodium hydride in an aprotic solvent such as DMF or THF. google.com Alternatively, phase-transfer catalysis can be employed. A patent from 1962 describes the N-alkylation of halogen-substituted acylanilides in an alkaline aqueous or organic solution, suggesting that such transformations are feasible. google.com
N-Arylation: The formation of N-aryl bonds can be accomplished through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide, is a powerful tool for this purpose. wikipedia.orglibretexts.org In this case, this compound would be coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. Another established method is the Ullmann condensation, which uses a copper catalyst to promote the coupling of an amine with an aryl halide, though it often requires higher temperatures than the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.orgmdpi.com
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, NaH, DMF/THF | N-Alkyl-N-(2-methoxy-5-methylphenyl)acetamide |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | N-Aryl-N-(2-methoxy-5-methylphenyl)acetamide |
| Ullmann Condensation | Aryl halide, Cu catalyst, base, high temperature | N-Aryl-N-(2-methoxy-5-methylphenyl)acetamide |
Synthesis of Aromatic Ring-Substituted Analogues of this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the methoxy and methyl groups. The acetamido group is also an activating, ortho, para-directing group. The regiochemical outcome of such substitutions is dictated by the combined directing effects of these substituents.
Nitration: The nitration of a closely related compound, N-(4-methoxy-2-methylphenyl)acetamide, has been studied in detail. google.com Treatment with peroxynitrite in bicarbonate-enriched buffers at a physiologically relevant pH resulted in the preferential nitration at the C5 position, ortho to the methoxy group and meta to the acetamido group, yielding N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. google.com This regioselectivity is driven by the strong directing effect of the methoxy group.
Halogenation: Bromination of activated aromatic compounds like acetanilides can be readily achieved. A common method involves the in situ generation of bromine from potassium bromate (B103136) and hydrobromic acid. acs.org For this compound, the substitution pattern would be influenced by the steric hindrance from the existing substituents. A brominated derivative, 2-Bromo-N-(2-methoxy-5-methylphenyl)acetamide, is commercially available, indicating the feasibility of such transformations. google.com
Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring. wikipedia.orgsciencemadness.org However, the reaction with anilides can be complicated by the Lewis basicity of the amide nitrogen, which can coordinate to the Lewis acid catalyst. ncert.nic.in Despite this, catalytic Friedel-Crafts acylation of anilides has been reported using specific catalysts like triflates of group 3-5 elements. google.comgoogle.com For this compound, acylation would be expected to occur at the positions most activated by the methoxy and methyl groups, while avoiding steric hindrance.
| Substitution Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ or Peroxynitrite | N-(2-Methoxy-5-methyl-nitro-phenyl)acetamide (substitution at C4 or C6) |
| Bromination | Br₂/FeBr₃ or KBrO₃/HBr | Bromo-N-(2-methoxy-5-methylphenyl)acetamide |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ or other Lewis acid | Acyl-N-(2-methoxy-5-methylphenyl)acetamide |
Functionalization of the Acetamide Moiety for Novel Derivatives
The acetamide group itself can be chemically modified to create novel derivatives with altered properties.
Thionation: The conversion of the amide carbonyl to a thiocarbonyl group to form a thioamide is a common functionalization. This is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.orgwikipedia.orgenamine.netnih.gov The reaction involves heating the amide with Lawesson's reagent in a suitable solvent like toluene (B28343). The resulting thioamide will have different electronic and hydrogen bonding characteristics compared to the parent amide.
Synthesis of α-Haloacetamides and Subsequent Reactions: A versatile approach to functionalizing the acetyl methyl group involves the use of α-haloacetamides. For instance, 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized by reacting 2-methoxy-5-methylaniline (B41322) with chloroacetyl chloride. This α-chloroacetamide can then serve as an electrophile in reactions with various nucleophiles to introduce a wide range of functionalities at the α-position.
| Functionalization | Reagents and Conditions | Product |
| Thionation | Lawesson's Reagent, Toluene, heat | N-(2-Methoxy-5-methylphenyl)ethanethioamide |
| α-Halogenation | Chloroacetyl chloride (starting from the aniline) | 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide |
| α-Substitution | 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide, Nucleophile | 2-Substituted-N-(2-methoxy-5-methylphenyl)acetamide |
Strategies for Introducing Chiral Centers into Analogues
The introduction of chirality is a cornerstone of modern drug design. Several strategies can be envisioned for the synthesis of chiral analogues of this compound.
Asymmetric Hydrogenation of Enamides: One powerful method is the asymmetric hydrogenation of a corresponding enamide. wikipedia.orgorganic-chemistry.org An enamide precursor could potentially be synthesized from this compound. The subsequent hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, can yield a chiral amide with high enantioselectivity.
Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. wikipedia.orgncert.nic.in For example, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, could be attached to a modified this compound scaffold. nih.govwikipedia.orgyork.ac.ukharvard.edu Subsequent alkylation of the enolate derived from this chiral imide would proceed with high diastereoselectivity. The auxiliary can then be cleaved to afford the enantiomerically enriched product.
Synthesis from Chiral Precursors: A straightforward approach is to start the synthesis from a chiral precursor. For instance, a chiral amine could be used in the initial acylation step to generate a chiral acetamide directly. The synthesis of chiral enamides from chiral allylic amines has also been reported, which could be a pathway to chiral derivatives of this compound. researchgate.netchemrxiv.orgdiva-portal.org
| Chiral Strategy | Description |
| Asymmetric Hydrogenation | Synthesis of an enamide analogue followed by hydrogenation with a chiral catalyst (e.g., Rh or Ir complex). |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the molecule to direct a stereoselective reaction (e.g., alkylation), followed by removal of the auxiliary. |
| Chiral Pool Synthesis | Starting the synthesis from a readily available chiral molecule. |
Reaction Mechanisms and Reactivity Studies of N 2 Methoxy 5 Methylphenyl Acetamide
Mechanistic Investigations of Amide Bond Formation Involving N-(2-Methoxy-5-methylphenyl)acetamide
The synthesis of this compound is most commonly achieved through the N-acetylation of 2-methoxy-5-methylaniline (B41322). A prevalent method for this transformation is the reaction with acetic anhydride (B1165640).
The mechanism of this amide bond formation follows a nucleophilic acyl substitution pathway. The nitrogen atom of the amino group in 2-methoxy-5-methylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a stable leaving group, the acetate (B1210297) anion, and the formation of the amide bond. The final step involves the deprotonation of the nitrogen atom, typically by another molecule of the starting amine or a weak base present in the reaction mixture, to yield the final product, this compound, and acetic acid as a byproduct. youtube.com
Reaction Scheme: N-acetylation of 2-methoxy-5-methylaniline

The reaction between 2-methoxy-5-methylaniline and acetic anhydride proceeds via nucleophilic acyl substitution to yield this compound.
A summary of typical reaction parameters for the synthesis of this compound is presented in the table below.
| Reactants | Reagents/Catalysts | Solvent | Temperature | Typical Yield |
| 2-Methoxy-5-methylaniline, Acetic Anhydride | - | Acetic Acid | Room Temperature | High |
| 2-Methoxy-5-methylaniline, Acetyl Chloride | Pyridine (B92270) or other base | Dichloromethane (B109758) | 0 °C to Room Temperature | High |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986), methyl, and acetamido groups. The directing effects of these substituents determine the regioselectivity of incoming electrophiles. The methoxy and acetamido groups are strong ortho, para-directors, while the methyl group is a weaker ortho, para-director.
Directing Effects of Substituents:
-OCH₃ (Methoxy): Strongly activating, ortho, para-directing.
-NHCOCH₃ (Acetamido): Activating, ortho, para-directing.
-CH₃ (Methyl): Weakly activating, ortho, para-directing.
In the case of this compound, the positions ortho and para to the strongly activating methoxy and acetamido groups are the most likely sites for electrophilic attack. However, steric hindrance from the existing substituents can also influence the final product distribution.
A notable example of electrophilic aromatic substitution is the nitration of a structurally similar compound, N-(4-methoxy-2-methylphenyl)acetamide. In this case, the electron-donating 4-methoxy group directs nitration primarily to the ortho position (C5), while the acetamido group, being a weaker activator, has a lesser influence. nih.gov This suggests that in this compound, nitration would likely occur at the positions activated by the methoxy and acetamido groups, with the precise location influenced by steric factors.
Another significant electrophilic substitution is halogenation. For instance, the bromination of this compound would be expected to yield products where bromine is introduced at the activated positions on the aromatic ring.
The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents.
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | N-(2-Methoxy-4-nitro-5-methylphenyl)acetamide and/or N-(2-Methoxy-6-nitro-5-methylphenyl)acetamide |
| Halogenation (e.g., Bromination) | Br⁺ | N-(4-Bromo-2-methoxy-5-methylphenyl)acetamide and/or N-(6-Bromo-2-methoxy-5-methylphenyl)acetamide |
| Friedel-Crafts Acylation | RCO⁺ | Acylation at the 4 or 6 position |
| Sulfonation | SO₃ | Sulfonation at the 4 or 6 position |
Nucleophilic Reactivity of the Amide Nitrogen and Carbonyl Oxygen in this compound
The amide group in this compound possesses two potential nucleophilic centers: the nitrogen atom and the carbonyl oxygen atom. However, the nucleophilicity of the amide nitrogen is significantly reduced due to the delocalization of its lone pair of electrons into the adjacent carbonyl group through resonance. This resonance stabilization makes the amide nitrogen less available for nucleophilic attack compared to the nitrogen in an amine.
Despite its reduced nucleophilicity, the amide nitrogen can still participate in certain reactions, such as N-alkylation, particularly in the presence of a strong base. The base can deprotonate the amide to form an amidate anion, which is a much stronger nucleophile. This amidate can then react with an alkyl halide in an SN2 reaction to form an N-alkylated product. stackexchange.com
The carbonyl oxygen, with its lone pairs of electrons, can also act as a nucleophile, although this is less common. It can be protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack. O-alkylation of amides is also possible using powerful alkylating agents like Meerwein salts (e.g., triethyloxonium (B8711484) tetrafluoroborate), though this is a less frequent reaction pathway compared to N-alkylation.
Hydrolysis and Stability Studies of this compound under Varied Chemical Conditions
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than esters. Hydrolysis cleaves the amide bond to yield 2-methoxy-5-methylaniline and acetic acid (or its carboxylate salt).
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and elimination of the amine as a good leaving group (as its ammonium (B1175870) salt) to yield the carboxylic acid.
Base-Promoted Hydrolysis:
In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses to expel the amide anion as the leaving group. The amide anion is a strong base and will subsequently deprotonate the newly formed carboxylic acid to give a carboxylate salt and ammonia. This final acid-base step drives the reaction to completion.
Kinetic studies on the hydrolysis of substituted acetanilides have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring. nih.gov Electron-donating groups, such as the methoxy and methyl groups in this compound, can influence the stability of the amide bond and the intermediates formed during hydrolysis.
Photo-induced Reactivity and Transformations of this compound (if applicable)
Acetanilides, the class of compounds to which this compound belongs, are known to undergo photochemical reactions, with the photo-Fries rearrangement being a notable example. researchgate.net This reaction typically involves the homolytic cleavage of the N-acyl bond upon absorption of UV light, generating a radical pair consisting of an anilino radical and an acyl radical.
This radical pair, held within a solvent cage, can then recombine in several ways. Recombination at the ortho or para positions of the aniline (B41778) ring, followed by tautomerization, leads to the formation of ortho- and para-aminoacetophenones. The regioselectivity of the rearrangement can be influenced by the reaction medium. For instance, conducting the reaction in micellar solutions has been shown to favor the formation of the para-substituted product. researchgate.net
For this compound, a similar photo-induced rearrangement would be expected, leading to the formation of substituted aminoacetophenones. The electron-donating methoxy and methyl groups on the phenyl ring would likely influence the stability of the radical intermediates and potentially the regioselectivity of the rearrangement.
Radical Reactions Involving the this compound Scaffold
The this compound scaffold can participate in radical reactions, particularly those initiated by radical initiators or through photochemical processes as discussed in the previous section.
One relevant example is the nitration of a similar compound, N-(4-methoxy-2-methylphenyl)acetamide, which can be initiated by free-radical oxidants. nih.gov This suggests that under certain conditions, radical species can attack the activated phenyl ring of this compound.
Furthermore, the benzylic protons of the methyl group attached to the phenyl ring could be susceptible to radical abstraction, leading to the formation of a benzylic radical. This radical could then undergo further reactions, such as oxidation or coupling.
Radical reactions are typically characterized by a three-step mechanism: initiation, propagation, and termination.
Initiation: Formation of radical species, often through homolytic cleavage of a weak bond by heat or light.
Propagation: A series of steps where a radical reacts with a non-radical species to form a new radical, which continues the chain reaction.
Termination: Combination of two radical species to form a stable, non-radical product, thus ending the chain reaction.
The specific radical reactions that this compound undergoes would depend on the reaction conditions and the nature of the radical species generated.
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Methoxy 5 Methylphenyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(2-Methoxy-5-methylphenyl)acetamide
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
Detailed 1D and 2D NMR Analysis (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
The structural elucidation of this compound is achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected signals for this compound include a singlet for the amide proton (N-H), distinct signals for the three aromatic protons, a singlet for the methoxy (B1213986) (O-CH₃) group, a singlet for the aromatic-bound methyl (Ar-CH₃) group, and a singlet for the acetyl methyl (CO-CH₃) group.
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, ten distinct carbon signals are expected: six for the aromatic ring, one for the methoxy group, one for the aromatic-bound methyl group, one for the acetyl methyl group, and one for the carbonyl group.
Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on known values for N-(2-Methoxyphenyl)acetamide and substituent effects. chemicalbook.comorganicchemistrydata.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | ~8.2 | s (broad) |
| H-6 | ~8.0 | d |
| H-3 | ~6.9 | d |
| H-4 | ~6.8 | dd |
| OCH₃ | ~3.8 | s |
| Ar-CH₃ | ~2.3 | s |
| CO-CH₃ | ~2.2 | s |
Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on known values for N-(2-Methoxyphenyl)acetamide and substituent effects. chemicalbook.comorganicchemistrydata.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~169 |
| C-2 (C-OCH₃) | ~148 |
| C-5 (C-CH₃) | ~130 |
| C-1 (C-NH) | ~128 |
| C-4 | ~122 |
| C-6 | ~121 |
| C-3 | ~110 |
| OCH₃ | ~56 |
| CO-CH₃ | ~24 |
| Ar-CH₃ | ~21 |
2D NMR Analysis: To confirm these assignments and establish the molecular framework, several 2D NMR experiments are employed. youtube.comemerypharma.comslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions on the phenyl ring. emerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.org It would definitively link the proton signals for the methoxy, methyl, and aromatic C-H groups to their corresponding carbon signals listed in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). libretexts.org It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
The N-H proton to the carbonyl carbon (C=O) and aromatic carbons C-1 and C-6.
The acetyl methyl protons (CO-CH₃) to the carbonyl carbon (C=O).
The methoxy protons (OCH₃) to the aromatic carbon C-2.
The aromatic methyl protons (Ar-CH₃) to aromatic carbons C-4, C-5, and C-6.
Conformational Analysis via NMR Spectroscopic Parameters of this compound
Amides can exist as a mixture of conformational isomers (rotamers) due to the high rotational barrier of the C-N amide bond. nih.govcopernicus.org For this compound, this results in cis and trans conformers, which may be observable by NMR depending on the solvent and temperature.
The planarity of the amide group is influenced by steric hindrance from adjacent substituents. In related substituted acetanilides, the acetamide (B32628) group can be significantly twisted out of the plane of the phenyl ring. For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the dihedral angle between the acetamide group and the phenyl plane is approximately 47°. nih.govresearchgate.net A similar steric interaction between the ortho-methoxy group and the N-H group in this compound would likely favor a non-planar conformation.
NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space proximity between protons. A NOESY experiment could reveal correlations between the N-H proton and the methoxy protons or the H-3 proton, providing direct evidence for the preferred rotational conformation in solution. copernicus.org
Vibrational Spectroscopy (Infrared and Raman) of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Assignment of Characteristic Functional Group Frequencies
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. nist.gov
Characteristic IR Absorption Frequencies for this compound Data based on known values for N-(2-Methoxyphenyl)acetamide and standard IR correlation tables. nist.govvscht.czchemicalbook.comlibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3300 - 3250 | N-H Stretch | Amide (Secondary) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃) |
| 1670 - 1650 | C=O Stretch (Amide I band) | Amide |
| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |
| 1550 - 1520 | N-H Bend (Amide II band) | Amide |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-alkyl ether |
| 1050 - 1020 | C-O-C Symmetric Stretch | Aryl-alkyl ether |
Probing Intermolecular Interactions
In the solid state, secondary amides like this compound typically form intermolecular hydrogen bonds. The amide N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This interaction can be observed in the IR spectrum. The frequency of the N-H and C=O stretching vibrations are sensitive to hydrogen bonding. In a hydrogen-bonded state, these frequencies typically shift to lower wavenumbers compared to a non-hydrogen-bonded (e.g., in a dilute non-polar solvent) state. The extent of this shift can provide qualitative information about the strength of the intermolecular hydrogen bonding network within the crystal lattice.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula, C₁₀H₁₃NO₂. The analysis of the fragmentation pattern in the mass spectrum offers corroborating evidence for the proposed structure.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 179. Upon ionization, the molecular ion can undergo several characteristic fragmentation pathways.
Proposed Key Fragmentations for this compound Fragmentation pathway proposed based on chemical structure and known fragmentation of related compounds. nist.gov
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 137 | [C₈H₉O₂]⁺ | Loss of ketene (B1206846) (CH₂=C=O) via McLafferty-type rearrangement |
| 122 | [C₇H₆O₂]⁺ | Loss of CH₃ from the m/z 137 ion |
| 108 | [C₇H₈O]⁺ | Loss of the acetyl group ([COCH₃]) from the molecular ion |
| 43 | [CH₃CO]⁺ | Acetyl cation |
A primary fragmentation pathway involves the loss of a neutral ketene molecule (H₂C=C=O, 42 Da) from the molecular ion, leading to the formation of a fragment ion corresponding to 2-methoxy-5-methylaniline (B41322) at m/z 137. Another significant fragmentation would be the cleavage of the amide bond to generate an acetyl cation [CH₃CO]⁺ at m/z 43. Further fragmentation of the m/z 137 ion, such as the loss of a methyl radical (•CH₃), could also be observed.
X-ray Diffraction Studies for Solid-State Structure of this compound (if available)
A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state of this compound would be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
If such a study were available, the data would typically be presented in a crystallographic information file (CIF) and summarized in tables within a research publication. Key parameters that would be reported include:
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Intermolecular Interactions: Analysis of the crystal packing would reveal non-covalent interactions such as hydrogen bonds (e.g., N-H···O), which play a significant role in the stability of the crystal structure.
Without experimental data, a detailed discussion of the solid-state structure of this compound cannot be provided.
Electronic Spectroscopy (UV-Vis) and Chromophore Analysis of this compound
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.
The chromophore in this molecule is the substituted benzene (B151609) ring system, which includes the methoxy, methyl, and acetamido groups. These substituents influence the energy levels of the molecular orbitals and, consequently, the wavelengths at which the molecule absorbs light.
A typical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, methanol, or cyclohexane) and recording the absorbance as a function of wavelength. The resulting spectrum would show one or more absorption bands, characterized by their wavelength of maximum absorbance (λmax).
A hypothetical data table for the UV-Vis spectrum of this compound might look as follows. Please note this is a representative example and not experimental data.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |
|---|---|---|---|
| Ethanol | Data not available | Data not available | Data not available |
The analysis of the spectrum would involve assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic ring. The positions and intensities of these bands would be discussed in the context of the electronic effects of the methoxy, methyl, and acetamido substituents on the benzene chromophore. However, without access to experimental spectra, a detailed chromophore analysis is not possible.
Computational and Theoretical Chemistry Studies of N 2 Methoxy 5 Methylphenyl Acetamide
Quantum Chemical Calculations on N-(2-Methoxy-5-methylphenyl)acetamide
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. vedantu.com Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model the electronic structure and energy of molecules with high accuracy. imist.maresearchgate.netornl.govtandfonline.com For this compound, these calculations can elucidate its fundamental characteristics.
Geometry Optimization and Conformational Analysis
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the amide linkage and the methoxy (B1213986) group), this process is crucial.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amide) | 1.36 Å |
| C=O (amide) | 1.23 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angle | C-N-H (amide) | 118.5° |
| O=C-N (amide) | 122.0° |
Electronic Structure and Molecular Orbital Theory (HOMO/LUMO)
Understanding the electronic structure is key to predicting a molecule's reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. These energies are readily calculated using methods like DFT. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be centered on the acetamide (B32628) group.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or to aid in the interpretation of spectra.
Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, C-O stretch) to the experimental spectral bands. imist.maresearchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. chemicalbook.com This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when compared to experimental data, can confirm the proposed structure and help in assigning resonances to specific atoms within the molecule.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3290 |
| C=O Stretch | 1685 | 1660 |
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound, such as its synthesis or degradation. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile, the transition state, represents the energy barrier for the reaction. Locating the geometry of the transition state and calculating its energy (the activation energy) is crucial for understanding the reaction's kinetics. Methods like QST2/QST3 (Quadratic Synchronous Transit) or eigenvector-following algorithms are used to find these elusive structures. nih.gov These studies can reveal the detailed mechanism of a reaction, for example, whether the hydrolysis of the amide bond proceeds via an acidic or basic pathway and which steps are rate-determining.
Molecular Dynamics Simulations: Conformational Flexibility and Solvent Effects on this compound
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govnih.govbiorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves and interacts with its environment over time.
This is particularly useful for:
Conformational Flexibility: MD simulations can reveal the dynamic range of conformations that the molecule explores in solution, providing a more realistic picture than static geometry optimization.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues (Focus on Model Development)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.govfrontiersin.orgnih.gov While a QSAR study would require a dataset of analogues of this compound with measured biological activity, we can focus on the methodology of model development.
The process involves:
Data Set Preparation: A series of structurally related compounds (analogues of this compound) with their corresponding biological activities (e.g., enzyme inhibition, receptor binding) is collected.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model development. researchgate.net
For a series of this compound analogues, a QSAR model could help to predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced properties.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2-methoxyphenyl)acetamide |
| N-(p-tolyl)acetamide |
Prediction of Non-Covalent Interactions Involving this compound
The study of non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure, stability, and molecular recognition properties of a compound. In the case of this compound, computational methods serve as powerful tools to predict and analyze these weak interactions. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are commonly employed to provide detailed insights into the nature and strength of NCIs. nih.govnih.gov
Non-covalent interactions are fundamental in various chemical and biological processes. nih.gov These interactions, while weaker than covalent bonds, collectively play a significant role in determining the conformation of molecules and their interactions with other molecules. nih.govnih.gov For this compound, the key functional groups—the amide, methoxy, and methyl groups attached to the phenyl ring—are all capable of participating in a variety of non-covalent interactions.
Computational approaches allow for the detailed investigation of these interactions. nih.gov For instance, the Non-Covalent Interaction (NCI) index is a method used for the qualitative visualization of non-covalent interactions in real space. mdpi.com This is achieved by analyzing the electron density and its derivatives to map regions of steric repulsion, van der Waals interactions, and hydrogen bonds. mdpi.com
A related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, has been studied to understand how different substituents on the phenyl ring influence intermolecular interactions. In this analogue, the acetamide group's orientation is significantly affected by steric hindrance from adjacent substituents. nih.gov It was observed that in the absence of an ortho nitro group to form an intramolecular hydrogen bond, the amide group participates in intermolecular hydrogen bonding, forming chains with neighboring molecules. nih.gov This suggests that for this compound, the amide N-H group is a likely hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can act as acceptors.
The prediction of non-covalent interactions is also central to drug design and development, where understanding the binding affinity between a ligand and a protein is key. researchgate.netnih.gov Models like ArkDTA utilize non-covalent interactions to improve the explainability of binding affinity predictions. researchgate.netnih.gov
The types of non-covalent interactions that can be predicted for this compound include:
Hydrogen Bonds: The amide group (-NH-C=O) is a classic motif for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. The oxygen of the methoxy group (-OCH₃) can also participate as a hydrogen bond acceptor.
C-H···π Interactions: The aromatic phenyl ring can interact with C-H bonds from neighboring molecules.
π-π Stacking: The phenyl rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.
The following table summarizes the potential non-covalent interactions for this compound based on its functional groups and findings from related studies.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Predicted Significance |
| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (intermolecular) | High |
| Hydrogen Bond | Amide N-H | Methoxy Oxygen (intermolecular) | Moderate |
| C-H···π | C-H bonds (methyl, phenyl) | Phenyl Ring | Moderate |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate-High |
| van der Waals | Entire Molecule | Entire Molecule | High |
Interactions in Supramolecular Chemistry and Molecular Recognition Involving N 2 Methoxy 5 Methylphenyl Acetamide
Hydrogen Bonding Networks in Crystalline and Solution States of N-(2-Methoxy-5-methylphenyl)acetamide
In the crystalline state, N-arylacetamides typically form hydrogen-bonded chains or dimers. The primary hydrogen bond donor is the amide N-H group, and the most common acceptor is the carbonyl oxygen of a neighboring molecule. For instance, in the crystal structure of N-(2-methoxyphenyl)acetamide, adjacent molecules are linked by weak C-H···O hydrogen bonds, forming supramolecular chains. nih.govresearchgate.net These chains are further connected by weak C-H···π interactions. nih.gov A Hirshfeld surface analysis of N-(2-methoxyphenyl)acetamide revealed that H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) interactions are the most significant contributors to the crystal packing. researchgate.netnih.gov
In the case of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, a derivative of the target compound, the acetamide (B32628) N-H group donates a hydrogen bond to the carbonyl oxygen atom of an adjacent molecule, forming chains that propagate in the nih.gov direction. iucr.orgnih.gov This conventional amide-to-amide hydrogen bonding motif is a common feature in the solid-state structures of secondary amides.
Based on these analogs, it is highly probable that this compound self-assembles in the solid state via intermolecular N-H···O=C hydrogen bonds, leading to the formation of one-dimensional chains. The methoxy (B1213986) group's oxygen atom could also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice.
In solution, the hydrogen bonding capabilities of this compound would be influenced by the solvent. In protic solvents, the compound can act as both a hydrogen bond donor and acceptor, forming complexes with solvent molecules. In aprotic, non-polar solvents, intramolecular hydrogen bonding between the N-H and the methoxy oxygen might be possible, although intermolecular self-association to form dimers or small oligomers would also be expected.
Table 1: Hydrogen Bonding Interactions in Related Acetanilide (B955) Derivatives
| Compound | Donor | Acceptor | Interaction Type | Reference |
| N-(2-methoxyphenyl)acetamide | C-H | O (carbonyl) | Intermolecular | nih.govnih.gov |
| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | N-H (amide) | O (carbonyl) | Intermolecular | iucr.orgnih.gov |
| N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide | N-H, O-H, C-H | O | Intermolecular | researchgate.net |
π-π Stacking and Aromatic Interactions of this compound
The phenyl ring in this compound allows for the possibility of π-π stacking interactions, which are common in aromatic compounds and play a significant role in the stability of crystal structures and molecular complexes. mdpi.com The nature of these interactions is influenced by the electronic properties of the substituents on the aromatic ring. The methoxy group is electron-donating, while the acetamido group can be weakly deactivating.
Studies on related compounds suggest that significant face-to-face π-π stacking may not be the dominant interaction in the solid state. For example, in the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, no significant π-π stacking between aromatic rings is observed. Instead, the molecules adopt a crossed herringbone-like packing arrangement. iucr.org This is also the case for N-(4-methoxy-2-nitrophenyl)acetamide, where molecules form a herringbone pattern. nih.gov
However, other forms of aromatic interactions, such as C-H···π interactions, are observed in related structures. In N-(2-methoxyphenyl)acetamide, the hydrogen-bonded chains are further connected by weak C-H···π interactions. nih.govnih.gov Similarly, the crystal structure of N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide is stabilized by C-H···π interactions. researchgate.net The presence of electron-donating and electron-withdrawing groups can influence intramolecular π-π stacking in flexible molecules. rsc.org
Chelation and Coordination Chemistry of this compound Derivatives (if applicable)
The amide and methoxy groups in this compound contain potential donor atoms (N and O) for coordination with metal ions. While there is no specific literature on the chelation and coordination chemistry of this exact compound, the behavior of related N-arylacetamides and other molecules with similar functional groups can provide insights.
The amide group can coordinate to metal ions through the carbonyl oxygen, which is the more common mode, or less frequently, through the nitrogen atom after deprotonation. The methoxy group's oxygen atom can also act as a donor site. If both the methoxy oxygen and the amide oxygen or nitrogen coordinate to the same metal center, a chelate ring would be formed.
Studies on copper(I) imidate and amidate complexes have shown that chelating N,N-donor ligands can form stable complexes. nih.gov The coordination of rare earth metal cations with organic ligands containing hard Lewis bases like oxygen and nitrogen is also well-established. iupac.org It is plausible that derivatives of this compound, particularly those with additional coordinating groups, could act as ligands for various metal ions. The formation of such complexes would depend on factors such as the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand.
Self-Assembly Studies and Molecular Aggregation Involving this compound
The self-assembly of this compound into larger, ordered structures is driven by the non-covalent interactions discussed previously, primarily hydrogen bonding and aromatic interactions. In the solid state, this leads to the formation of a crystalline lattice.
In solution, the balance of these interactions can lead to the formation of various aggregates. The self-assembly of N-terminal aryl amino acids has been shown to form single and double helices driven by hydrogen bonds and C-H···π interactions. nih.gov Secondary aryl amides have also been studied in the context of cocrystal formation, where hydrogen bonds and aryl-perfluoroaryl stacking interactions direct the self-assembly. rsc.org
Given its structure, this compound has the potential to form self-assembled monolayers on suitable substrates or to aggregate in solution to form structures like micelles or vesicles if appropriate hydrophobic and hydrophilic functionalities were introduced into the molecule. The study of its aggregation behavior would provide valuable information on its potential applications in materials science and nanotechnology.
Host-Guest Chemistry with this compound as a Guest or Host Molecule
The aromatic ring and the potential for hydrogen bonding make this compound a candidate for participation in host-guest chemistry, either as a guest molecule encapsulated within a larger host or as part of a host framework.
As a guest, the phenyl ring of this compound could fit into the cavity of various host molecules such as cyclodextrins, calixarenes, or cucurbit[n]urils. nih.gov The binding would be driven by hydrophobic interactions between the aromatic ring and the nonpolar cavity of the host, as well as potential hydrogen bonding between the amide group and the rim of the host molecule. For instance, acetanilide derivatives have been shown to form host-guest complexes with cucurbit[n]urils. nih.gov
As a host, molecules of this compound could potentially self-assemble to form a lattice with voids capable of including smaller guest molecules. This is a common feature in crystal engineering, where the deliberate design of intermolecular interactions leads to porous crystalline materials. However, there is no specific evidence in the searched literature to suggest that this compound forms such inclusion complexes.
Role of N 2 Methoxy 5 Methylphenyl Acetamide As a Chemical Intermediate in Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The structural features of N-(2-Methoxy-5-methylphenyl)acetamide, namely the nucleophilic nitrogen of the acetamide (B32628) group and the activated aromatic ring, suggest its potential as a precursor for the synthesis of various nitrogen-containing heterocycles. The methoxy (B1213986) and methyl groups on the phenyl ring influence the regioselectivity of cyclization reactions.
Formation of Nitrogen-Containing Heterocycles from this compound
While direct, documented examples of the synthesis of common heterocycles like quinolines or indoles using this compound as the primary starting material are not extensively reported in readily available scientific literature, the synthesis of more complex, substituted heterocyclic systems can be envisaged. For instance, the synthesis of quinazolinone derivatives often proceeds through the condensation of N-acylanthranilic acids with primary amines. nih.govgoogle.com In a hypothetical pathway, functionalization of the methyl group of this compound to a carboxylic acid would provide an N-acylanthranilic acid derivative, a key intermediate for quinazolinone synthesis.
Similarly, the synthesis of acridone (B373769) alkaloids, which can be achieved through the cyclization of N-phenylanthranilic acids, could potentially involve derivatives of this compound. nih.gov
Ring-Closing Reactions Involving this compound
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For a molecule like this compound, this would typically require the introduction of a reactive group at a position that allows for ring closure onto the aromatic ring or the acetamide moiety.
For example, a Vilsmeier-Haack reaction could introduce a formyl group ortho to the activating methoxy group. Subsequent transformation of this aldehyde could set the stage for a ring-closing reaction to form a six-membered heterocycle. While specific examples utilizing this compound are not prominent, the principles of such transformations are well-established in organic synthesis.
Building Block for Complex Molecular Architectures
The term "building block" in organic synthesis refers to a molecule that contributes a significant portion of the carbon skeleton to a larger, more complex target molecule. This compound can serve as such a building block, particularly when its inherent functionalities are leveraged for further transformations.
The aromatic ring of this compound can be modified through electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce handles for cross-coupling reactions. For example, the nitration of a similar compound, N-(4-methoxy-2-methylphenyl)acetamide, has been reported to occur at the C5 position, directed by the electron-donating methoxy group. nih.gov A similar regioselectivity would be expected for this compound, providing a nitro-derivative that can be reduced to an amine for further elaboration.
Ligand or Catalyst Component in Transition Metal Catalysis (if applicable for derivatives of the compound)
While this compound itself is not a ligand for transition metal catalysis, its derivatives have the potential to be. The synthesis of phosphine (B1218219) ligands, which are crucial in many catalytic processes, often involves the reaction of an organolithium or Grignard reagent with a chlorophosphine.
Hypothetically, ortho-lithiation of this compound, directed by the acetamide group, followed by quenching with a chlorophosphine, could yield a phosphine-functionalized acetamide. Such a molecule could act as a bidentate ligand, coordinating to a metal center through both the phosphorus atom and the carbonyl oxygen of the acetamide. The electronic properties of such a ligand would be tuned by the methoxy and methyl substituents on the aromatic ring.
Functionalization for Further Synthetic Transformations
The reactivity of this compound allows for a variety of functionalization reactions, expanding its utility as a synthetic intermediate.
Table 1: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Electrophilic Nitration | HNO₃, H₂SO₄ | N-(2-Methoxy-5-methyl-nitro-phenyl)acetamide |
| Electrophilic Halogenation | Br₂, FeBr₃ or NBS | N-(Bromo-2-methoxy-5-methylphenyl)acetamide |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | N-(Acyl-2-methoxy-5-methylphenyl)acetamide |
| Ortho-metalation | n-BuLi, TMEDA | Lithiated intermediate for further reaction |
| Amide Hydrolysis | Acid or base catalysis | 2-Methoxy-5-methylaniline (B41322) |
| Amide Reduction | LiAlH₄ | N-Ethyl-(2-methoxy-5-methylphenyl)amine |
The introduction of nitro or halo groups opens up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. mdpi.com Hydrolysis of the acetamide group would provide the corresponding aniline (B41778), a versatile precursor for a wide range of other compounds. Reduction of the amide would yield the corresponding secondary amine. These transformations underscore the potential of this compound as a versatile starting material in multi-step synthetic sequences.
Future Research Directions and Unexplored Academic Avenues for N 2 Methoxy 5 Methylphenyl Acetamide
Development of Novel Synthetic Routes to N-(2-Methoxy-5-methylphenyl)acetamide and its Analogues
The synthesis of this compound and its derivatives represents a fertile ground for methodological innovation. Current synthetic approaches to similar acetamides often rely on established amidation reactions. For instance, the synthesis of related compounds like 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves the reaction of an aniline (B41778) derivative (2,4-Dichloro-5-methoxyaniline) with a carboxylic acid (cyanoacetic acid) using a coupling agent such as 1,3-diisopropylcarbodiimide. chemicalbook.com Another common strategy involves the reaction of a substituted aniline with an acyl chloride.
Future research could focus on developing more efficient, sustainable, and versatile synthetic protocols. Key areas for exploration include:
Catalytic Amidation: Investigating novel catalysts (both metal-based and organocatalytic) for the direct amidation of 2-methoxy-5-methylaniline (B41322) with acetic acid or its derivatives. This would offer a more atom-economical alternative to traditional coupling agents.
Flow Chemistry: Implementing continuous flow synthesis for the production of this compound. Flow chemistry can offer enhanced safety, better reaction control, and easier scalability compared to batch processes. iupac.org
C-H Activation: Exploring the direct acylation of the N-H bond of a precursor molecule via C-H activation strategies, which could streamline the synthesis and reduce the number of steps required.
Analogue Libraries: Designing synthetic schemes that allow for the rapid generation of a diverse library of analogues. By varying the substituents on the phenyl ring or modifying the acetyl group, researchers can systematically probe structure-activity relationships. The synthesis of analogues like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide demonstrates how modifications can be made to different parts of the core structure. mdpi.com
Exploration of Under-Investigated Reactivity Patterns of this compound
The reactivity of this compound is largely dictated by its three key functional groups: the acetamide (B32628), the methoxy (B1213986) group, and the methyl-substituted phenyl ring. While the fundamental reactivity of these individual groups is well-understood, their interplay within this specific molecular architecture presents unexplored questions.
A significant area for future study is the molecule's behavior in electrophilic aromatic substitution reactions. Research on the analogous compound N-(4-methoxy-2-methylphenyl)acetamide (2-methylmethacetin) has shown that it undergoes peroxynitrite-mediated oxidation and nitration. nih.gov In that case, the electron-donating 4-methoxy group directs nitration to the ortho position (C5). nih.gov For this compound, the directing effects of the ortho-methoxy group and meta-methyl group would create a unique electronic landscape. Future studies should investigate:
Regioselectivity of Electrophilic Substitution: Systematically studying reactions such as nitration, halogenation, and Friedel-Crafts acylation to map the precise regiochemical outcomes. The combined activating and steric effects of the methoxy and methyl groups could lead to interesting and potentially novel substitution patterns.
Oxidative Reactions: Investigating the molecule's stability and transformation under various oxidative conditions, particularly those involving reactive oxygen and nitrogen species (RONS), which could mimic metabolic pathways or environmental degradation. nih.gov
Directed Ortho-Metalation (DoM): Exploring the potential of the acetamide and methoxy groups to direct metalation at specific positions on the aromatic ring, which would provide a powerful tool for further functionalization.
Hydrolytic Stability: Quantifying the kinetics and mechanism of the hydrolysis of the amide bond under both acidic and basic conditions to understand the compound's stability and potential degradation products.
Advanced Computational Modeling Applications to this compound
Computational chemistry offers powerful predictive tools to elucidate the structural, electronic, and reactive properties of this compound before undertaking extensive lab work. While crystallographic data exists for related nitro-substituted analogues, a dedicated computational analysis of the parent compound is a critical next step. researchgate.netresearchgate.net
Future research should leverage advanced computational methods, including:
Density Functional Theory (DFT): To calculate the molecule's optimized geometry, vibrational frequencies, and electronic properties. Key parameters such as the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity index can be determined to predict its kinetic stability and reactivity. mdpi.com
Hirshfeld Surface Analysis: To visualize and quantify intermolecular interactions in the solid state. This analysis can reveal the nature and extent of hydrogen bonding, π-π stacking, and other van der Waals forces, which are crucial for understanding crystal packing and material properties. mdpi.com
Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule in different solvent environments or its interaction with biological macromolecules, providing insights into its conformational flexibility and binding modes.
Reaction Pathway Modeling: To compute the transition states and activation energies for potential reactions, such as electrophilic substitution or hydrolysis, which can help rationalize experimentally observed outcomes and guide the design of new experiments.
A hypothetical DFT study on this compound would yield valuable predictive data, as illustrated in the table below, which is based on parameters calculated for analogous molecular systems. mdpi.com
| Computational Parameter | Predicted Significance for this compound |
| Chemical Potential (μ) | Indicates the molecule's tendency to donate or accept electrons, offering a measure of its electronic reactivity. |
| Molecular Hardness (η) | A higher value suggests greater stability and lower reactivity, measuring resistance to change in electron configuration. |
| Molecular Softness (S) | The reciprocal of hardness; a higher value suggests higher polarizability and greater reactivity. |
| Electrophilicity Index (ω) | Measures the propensity of the molecule to act as an electrophile (accept electrons). |
| HOMO-LUMO Energy Gap | A larger gap typically correlates with higher kinetic stability and lower chemical reactivity. |
Integration of this compound Research with Emerging Chemical Technologies
The future study of this compound can be significantly enhanced by integrating it with cutting-edge technologies identified by organizations like IUPAC. iupac.org Such integration can accelerate discovery and open up novel applications.
Artificial Intelligence (AI) and Machine Learning: AI models could be trained on data from this compound and its analogues to predict the properties of yet-to-be-synthesized derivatives. This could rapidly identify candidates with desired characteristics, such as specific reactivity or material properties, thus streamlining the discovery process. iupac.org
Synthetic Electrochemistry: Employing electrochemical methods for the synthesis of the compound or its analogues could provide greener and more selective reaction pathways, avoiding the need for harsh reagents. iupac.org
Nanosensors and Functional Materials: Investigating the incorporation of this compound into nanostructured materials. An analogue has been synthesized for use as an anion sensor, suggesting that the core structure could be adapted for developing novel chemical sensors or smart materials. iupac.orgmdpi.com
Directed Evolution of Enzymes: Using directed evolution to create enzymes that can selectively catalyze reactions on this compound, such as stereoselective hydroxylation or demethylation. This could provide access to novel metabolites or building blocks not easily accessible through traditional synthesis. iupac.org
Fundamental Studies of its Role in Chemical Catalysis or Advanced Materials Science
Beyond its own synthesis and reactivity, this compound could serve as a fundamental building block or functional component in catalysis and materials science. These avenues remain almost entirely unexplored.
Organocatalysis: The amide functional group is capable of forming hydrogen bonds. Future studies could investigate whether this compound or its derivatives can act as organocatalysts, using hydrogen bonding to activate substrates in reactions like aldol (B89426) or Michael additions.
Ligand Development for Homogeneous Catalysis: The oxygen and nitrogen atoms in the molecule possess lone pairs of electrons, making them potential coordination sites for metal ions. Research could focus on synthesizing derivatives that can act as ligands for transition metal catalysts, potentially influencing the catalyst's stability, solubility, and selectivity.
Polymer and Monomer Science: Investigating the use of this compound as a monomer or an additive in polymer synthesis. Its aromatic structure could impart thermal stability and rigidity, while the functional groups could be used for cross-linking or further modification. Related structures are often considered organic building blocks for materials. bldpharm.com
Metal-Organic Frameworks (MOFs): Designing and synthesizing functionalized analogues of this compound that can serve as the organic linkers in MOFs. iupac.org The specific arrangement of coordinating groups could lead to MOFs with tailored pore sizes and chemical environments, suitable for applications in gas storage, separation, or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
